![molecular formula C13H20N4O2 B2574742 1-cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea CAS No. 1797551-23-5](/img/structure/B2574742.png)
1-cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, an oxolan ring, and a pyrazolyl moiety. Its molecular formula is C13H20N4O2, and it has a molecular weight of approximately 264.32 g/mol.
準備方法
The synthesis of 1-cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Cyclopentyl group introduction: The cyclopentyl group can be introduced via alkylation reactions.
Oxolan ring formation: The oxolan ring is typically formed through cyclization reactions involving diols.
Urea formation: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-Cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
When compared to similar compounds, 1-cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea stands out due to its unique structural features and versatile reactivity. Similar compounds include:
1-Cyclopentyl-3-[1-(oxolan-2-yl)-1H-pyrazol-4-yl]urea: Differing in the position of the oxolan ring.
1-Cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-5-yl]urea: Differing in the position of the pyrazole ring.
1-Cyclopentyl-3-[1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl]urea: Differing in the ring structure attached to the pyrazole.
These structural differences can lead to variations in their chemical reactivity and biological activities, making this compound a unique and valuable compound for research and industrial applications.
特性
IUPAC Name |
1-cyclopentyl-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c18-13(15-10-3-1-2-4-10)16-11-7-14-17(8-11)12-5-6-19-9-12/h7-8,10,12H,1-6,9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRNRDSMWGROSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
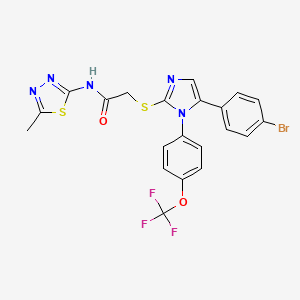
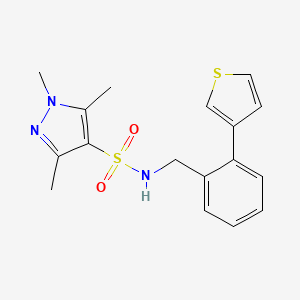
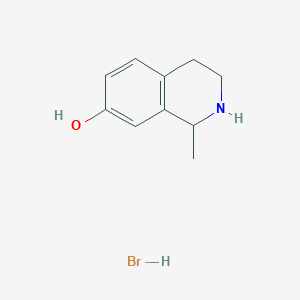
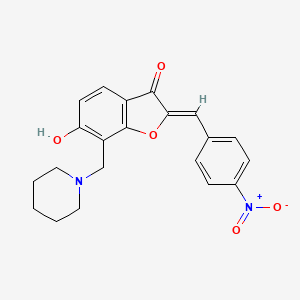

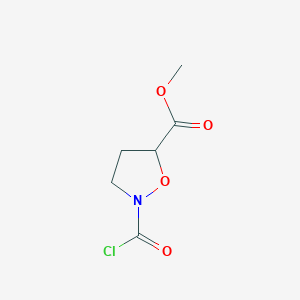
![N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2574666.png)
![2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2574668.png)
![ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate](/img/structure/B2574670.png)
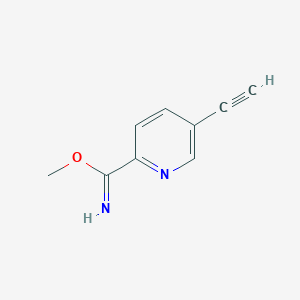
![2-(4-chlorobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2574672.png)

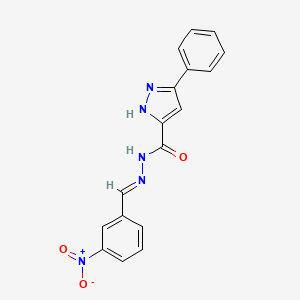
![2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2574677.png)
